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LpxH-IN-AZ1

LpxH First-in-class Binding Affinity

Validating LpxH-targeting assays or benchmarking new lipid A biosynthesis inhibitors requires a well-characterized reference compound. LpxH-IN-AZ1 (AZ1) is the first-in-class, co-crystal structure-validated (PDB: 6PIB) sulfonyl piperazine inhibitor of LpxH. - Biochemical data: IC50 = 0.36 µM (K. pneumoniae LpxH), 0.14 µM (E. coli LpxH) - Unique 19F NMR conformational probe with two bound states - Essential positive control for efflux-deficient strains (MIC = 0.25 µg/mL in E. coli ΔtolC) - Immediate availability for SAR benchmarking and biophysical studies

Molecular Formula C21H22F3N3O3S
Molecular Weight 453.5 g/mol
Cat. No. B10856879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxH-IN-AZ1
Molecular FormulaC21H22F3N3O3S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
InChIKeyJRTCXCIMCOKGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LpxH-IN-AZ1: Foundational LpxH Inhibitor Probe


LpxH-IN-AZ1 (AZ1) is a sulfonyl piperazine compound that functions as a potent inhibitor of the UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH . LpxH catalyzes the fourth step in the biosynthesis of lipid A, an essential component of the outer membrane in the majority of Gram-negative bacteria [1]. By inhibiting LpxH, AZ1 disrupts lipid A production, leading to bacterial cell death, and it serves as a critical chemical probe for studying this essential pathway .

First-in-class LpxH inhibitor probe for foundational lipid A biosynthesis studies
Preferred for biophysical and structural characterization workflows, including 19F NMR
Reference standard for benchmarking novel sulfonyl piperazine analogs and SAR studies

Why LpxH-IN-AZ1 Is Irreplaceable


Generic substitution among LpxH inhibitors is not possible due to significant differences in their binding kinetics, species-specific inhibitory profiles, and cellular efficacy. For instance, while more potent analogs like JH-LPH-33 exist, their cellular activity against wild-type strains is markedly reduced . Furthermore, LpxC inhibitors, which target a different step in the same pathway, are known to be inactive against certain key pathogens like wild-type P. aeruginosa [1]. Therefore, the unique quantitative profile of AZ1 is essential for maintaining experimental consistency and for studying the specific molecular consequences of its well-characterized binding mode.

Structural scaffold shift: Alternative scaffolds may alter the enzyme-inhibitor interaction face and lack the characterized binding pose.
Loss of dynamic insight: Potency-optimized analogs may not reproduce the two conformational states detected by 19F NMR, limiting dynamics-guided design.
SAR baseline drift: Using non-AZ1 references for benchmarking can confound structure-activity relationship interpretation due to unreported binding kinetics.

LpxH-IN-AZ1 Differentiation Evidence


Potency vs. Structural Characterization

LpxH-IN-AZ1 (AZ1) is historically significant as the first reported small-molecule inhibitor of the LpxH enzyme, establishing the foundational chemical scaffold for this target class . It exhibits a high binding affinity with a Ki of 53.4 nM for E. coli LpxH . This level of potency is comparable to early LpxC inhibitors, such as CHIR-090, which has a reported Ki of 4.0 nM for E. coli LpxC . This first-in-class status makes AZ1 an indispensable reference standard for benchmarking newer inhibitors and for studying the fundamental pharmacology of LpxH inhibition.

Potency vs. Structure
Reported
IC50 = 0.36 µM (K. pneumoniae); Foundational co-crystal data
Reference baseline for SAR validation
AZ1 provides the structural template for all later optimization efforts
LpxH First-in-class Binding Affinity Enzyme Inhibition

Enzymatic Potency vs. EBL Inhibitors

The crystal structure of K. pneumoniae LpxH in complex with AZ1 has been solved (PDB: 6PIB), revealing that AZ1 fits snugly into the L-shaped acyl chain-binding chamber [1]. The analysis of this co-crystal structure and associated ligand dynamics was the critical enabler for the subsequent design of more potent analogs like JH-LPH-28 and JH-LPH-33 [2]. Without this structural blueprint, the structure-activity relationship (SAR) for this series would be undefined. In contrast, the binding modes for many alternative LpxC inhibitors remain less characterized at this level of detail [3].

Potency vs. EBL Series
Reported
IC50 = 0.14 µM (E. coli); EBL-3599 IC50 = 3.5 nM
May support equilibrium-binding studies
40- to 64-fold lower potency is context-dependent for biophysical assays
Structural Biology Co-crystal Binding Mode Rational Design

K. pneumoniae Activity vs. Pyridinyl Analogs

While the analog JH-LPH-33 exhibits greater enzymatic potency (K. pneumoniae LpxH IC50 = 0.026 μM) than AZ1 (IC50 = 0.36 μM), its antibacterial activity profile is strikingly different [REFS-1, REFS-2]. AZ1 demonstrates a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against an efflux-deficient strain of E. coli (MG1655 ΔtolC) . Conversely, JH-LPH-33 displays an MIC of >64 μg/mL against wild-type E. coli, despite its superior enzyme inhibition . This stark contrast underscores that AZ1 has a distinct ability to circumvent certain cellular barriers, likely due to differences in efflux susceptibility or permeation.

Activity vs. Pyridinyl Analogs
Data to verify
K. pneumoniae IC50 = 0.36 µM; Comparator data not disclosed
Reliable public reference point
Quantitative comparison limited by lack of public data for newer analogs
MIC Cellular Activity JH-LPH-33 Efflux

Cellular Antibacterial Activity vs. Optimized Analogs

LpxH-IN-AZ1 exhibits an IC50 of 0.14 μM against E. coli LpxH . In comparison, the optimized analog JH-LPH-33, while more potent against K. pneumoniae LpxH, shows a significantly higher IC50 of 0.046 μM against the E. coli enzyme . This indicates that AZ1 maintains a higher degree of inhibitory activity against the E. coli LpxH isoform relative to the K. pneumoniae isoform (IC50 0.36 μM vs 0.14 μM). The relative potency of AZ1 against the E. coli enzyme is 3-fold higher than its activity against the K. pneumoniae enzyme, a profile not shared by JH-LPH-33 (which shows a 1.8-fold difference).

Cellular Activity
Context-dependent
MIC = 0.25 µg/mL (ΔtolC); 2,000- to 4,000-fold higher vs. wild-type
Confined to efflux-deficient models
Not suitable for wild-type bacterial studies; EBL series preferred for cellular assays
E. coli LpxH IC50 JH-LPH-33 Target Engagement

Conformational Dynamics by 19F NMR

Inhibiting LpxH offers a distinct therapeutic advantage over inhibiting LpxC, an upstream enzyme in the same pathway. LpxH inhibition not only halts lipid A production but also leads to the accumulation of a toxic intermediate (UDP-2,3-diacylglucosamine), which contributes to bacterial lethality . Critically, early nanomolar LpxC inhibitors like L-161,240 were found to be inactive against wild-type P. aeruginosa (MIC > 100 μg/mL) due to efflux . While AZ1's specific MIC against P. aeruginosa is not detailed here, its distinct, dual-killing mechanism represents an orthogonal approach to tackling Gram-negative infections, particularly those involving efflux-mediated resistance.

19F NMR Dynamics
Reported
Two distinct bound conformational states detected
Distinct probe for conformational plasticity
Property not documented for other inhibitors; useful for dynamics-guided design
LpxH vs LpxC P. aeruginosa Resistance Mechanism of Action

LpxH-IN-AZ1 Application Scenarios


Foundational Biochemical and Structural Probe

Given its status as the first-in-class LpxH inhibitor with a known binding affinity (Ki = 53.4 nM) and co-crystal structure, LpxH-IN-AZ1 is the ideal positive control for high-throughput screening campaigns aimed at discovering novel LpxH inhibitors . Its well-characterized activity profile against both K. pneumoniae and E. coli LpxH enzymes makes it an indispensable reference for validating assay systems and benchmarking the potency of new chemical entities.

SAR Benchmarking and Rational Design

The solved co-crystal structure of K. pneumoniae LpxH in complex with AZ1 (PDB: 6PIB) provides a validated template for structural biology studies [1]. AZ1 can be used in soaking experiments to obtain co-crystal structures with LpxH from other Gram-negative species, facilitating comparative structural analysis and aiding in the design of species-specific inhibitors.

Biophysical Conformational Dynamics Studies

LpxH-IN-AZ1's unique activity profile, which includes a potent MIC of 0.25 μg/mL against an efflux-deficient strain of E. coli, makes it a valuable tool for dissecting the roles of specific efflux pumps and outer membrane barriers . Researchers can use AZ1 in combination with efflux pump inhibitors or in genetically modified strains to study the interplay between target engagement, permeation, and cellular efficacy.

Positive Control for Efflux-Deficient Assays

As an inhibitor of a distinct enzyme (LpxH) within the lipid A biosynthetic pathway, AZ1 serves as a critical tool for comparative pharmacology studies with LpxC inhibitors [2]. Such studies can reveal the differential effects of inhibiting each enzyme on bacterial viability, the accumulation of pathway intermediates, and the development of resistance, which is crucial for understanding the therapeutic potential of the entire pathway.

Application
Selection Property
Validation Focus
Structural Probe
Binding mode characterization
Co-crystal and 19F NMR validation
SAR Benchmarking
Reference compound control
Biochemical assay standardization
Conformational Dynamics
19F NMR probe performance
Plasticity and cryptic pocket discovery
Efflux-Deficient Assays
MIC baseline control
Efflux pump inhibition and phenotype validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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